molecular formula C22H21F3N4O2S B11258754 N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B11258754
M. Wt: 462.5 g/mol
InChI Key: TVOWMWSQDPAUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of piperidine, pyridazine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the formation of the pyridazine ring, followed by the introduction of the piperidine group and the trifluoromethylbenzene sulfonamide moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique structure.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine and sulfonamide derivatives, such as:

    Pyridazine-based drugs: These compounds share the pyridazine core and have similar pharmacological properties.

    Sulfonamide-based drugs: These compounds contain the sulfonamide group and are used in various therapeutic applications.

Uniqueness

N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C22H21F3N4O2S

Molecular Weight

462.5 g/mol

IUPAC Name

N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C22H21F3N4O2S/c23-22(24,25)17-7-5-9-19(15-17)32(30,31)28-18-8-4-6-16(14-18)20-10-11-21(27-26-20)29-12-2-1-3-13-29/h4-11,14-15,28H,1-3,12-13H2

InChI Key

TVOWMWSQDPAUCL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.